molecular formula C19H15N3O4 B14807599 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide

Cat. No.: B14807599
M. Wt: 349.3 g/mol
InChI Key: VQKVJQKKAGSWJM-DEDYPNTBSA-N
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Description

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide is a synthetic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications. The compound’s structure includes a nitrofuran ring, which is responsible for its biological activity, and a diphenylacetamide moiety, which enhances its stability and solubility.

Preparation Methods

The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2,2-diphenylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form nitroso derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide has been extensively studied for its antibacterial properties. It has shown efficacy against a wide range of gram-positive and gram-negative bacteria, making it a valuable compound in the development of new antibiotics. Additionally, its derivatives have been explored for their potential use in treating urinary tract infections and other bacterial infections .

In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, enabling researchers to create new compounds with enhanced properties.

Mechanism of Action

The antibacterial activity of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide is primarily due to its ability to interfere with bacterial DNA synthesis. The nitrofuran ring undergoes reduction within the bacterial cell, generating reactive intermediates that cause DNA damage. This leads to the inhibition of bacterial growth and ultimately cell death .

The compound targets bacterial enzymes involved in DNA replication and repair, such as nitroreductases. These enzymes reduce the nitrofuran ring, activating the compound and allowing it to exert its antibacterial effects.

Comparison with Similar Compounds

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide is unique among nitrofuran derivatives due to its enhanced stability and solubility, provided by the diphenylacetamide moiety. Similar compounds include:

These compounds share the nitrofuran ring, which is crucial for their antibacterial activity, but differ in their substituents and specific applications.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-20-13-16-11-12-17(26-16)22(24)25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H,21,23)/b20-13+

InChI Key

VQKVJQKKAGSWJM-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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